
8-Cyclohexyl-1,3-dimethyl-3,9-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of cyclohexyl and methyl groups attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione typically involves the alkylation of a purine precursor. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, including purification steps like crystallization or chromatography to achieve high purity. The specific methods can vary depending on the scale of production and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and related pathways.
Medicine: Investigated for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in chocolate and has mild stimulant effects.
Uniqueness
8-Cyclohexyl-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the cyclohexyl group, which may confer different physical and chemical properties compared to other purine derivatives. This uniqueness can affect its solubility, stability, and biological activity.
Propriétés
Numéro CAS |
5438-77-7 |
|---|---|
Formule moléculaire |
C13H18N4O2 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
8-cyclohexyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15) |
Clé InChI |
RGTYBXHIGUWDRB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


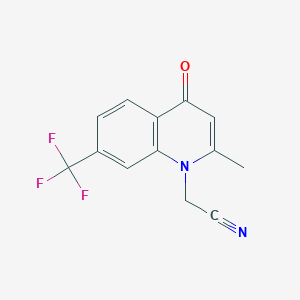

![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)

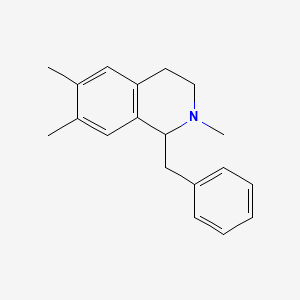
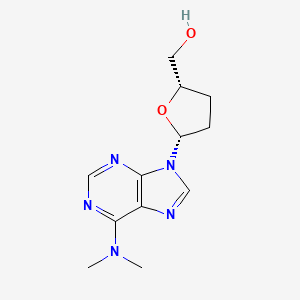
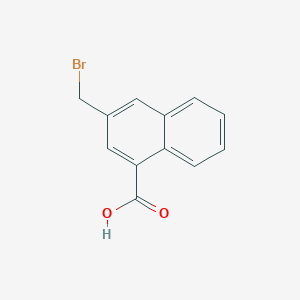

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
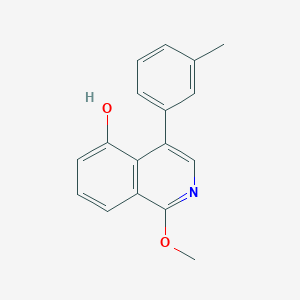
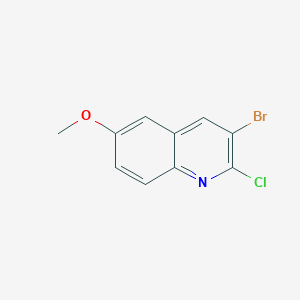

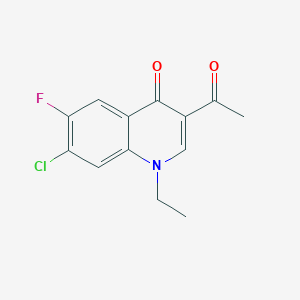
![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
